molecular formula C25H30ClN3O3 B12732581 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-ethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, (R)- CAS No. 108445-43-8

4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-ethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, (R)-

Cat. No.: B12732581
CAS No.: 108445-43-8
M. Wt: 456.0 g/mol
InChI Key: APLTWBDEQQCFPR-GMUIIQOCSA-N
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Description

4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-ethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, ®- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidoisoquinolinone core, multiple methoxy groups, and an ethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-ethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, ®- involves several steps, including the formation of the pyrimidoisoquinolinone core and the introduction of various substituents. The synthetic routes typically involve:

    Formation of the pyrimidoisoquinolinone core: This step may involve the cyclization of appropriate precursors under specific conditions.

    Introduction of methoxy groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.

    Amination: The amino group is introduced using aniline derivatives under controlled conditions.

    Hydrochloride formation: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-ethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, ®- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of water and an acid or base, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like methanol, ethanol, and water. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-ethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, ®- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-ethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, ®- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting gene expression: Influencing the expression of genes involved in various biological processes.

The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-ethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, ®- can be compared with other similar compounds, such as:

    4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Isoquinolinone derivatives: These compounds have a similar isoquinolinone core but may lack the pyrimido ring.

    Methoxy-substituted compounds: Compounds with methoxy groups attached to different positions on the core structure.

The uniqueness of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-ethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, ®- lies in its specific combination of substituents and its potential biological activities.

Properties

CAS No.

108445-43-8

Molecular Formula

C25H30ClN3O3

Molecular Weight

456.0 g/mol

IUPAC Name

(6R)-6-ethyl-9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride

InChI

InChI=1S/C25H29N3O3.ClH/c1-7-18-10-17-11-21(30-5)22(31-6)12-19(17)20-13-23(27-25(29)28(18)20)26-24-15(3)8-14(2)9-16(24)4;/h8-9,11-13,18H,7,10H2,1-6H3,(H,26,27,29);1H/t18-;/m1./s1

InChI Key

APLTWBDEQQCFPR-GMUIIQOCSA-N

Isomeric SMILES

CC[C@@H]1CC2=CC(=C(C=C2C3=CC(=NC(=O)N13)NC4=C(C=C(C=C4C)C)C)OC)OC.Cl

Canonical SMILES

CCC1CC2=CC(=C(C=C2C3=CC(=NC(=O)N13)NC4=C(C=C(C=C4C)C)C)OC)OC.Cl

Origin of Product

United States

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